methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate
Description
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate is a heterocyclic compound featuring an imidazole core substituted with a methyl carboxylate group at position 4 and a 6-methylpyridin-2-yl moiety at position 1.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(6-methylpyridin-2-yl)imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-4-3-5-10(13-8)14-6-9(12-7-14)11(15)16-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMATZMQQHWPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821468 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with imidazole and methanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used include thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Yield
Methyl 1-(5-Methyl-3-Isoxazolyl)-1H-Imidazole-4-Carboxylate (Compound 56)
- Synthesis: Prepared via refluxing 3-amino-5-methylisoxazole with methyl 2-(methylsulfonyl)-1H-imidazole-4-carboxylate in acetic acid, yielding 20% .
- Key Differences: The 5-methylisoxazole substituent introduces steric hindrance and electronic effects distinct from the pyridinyl group in the target compound. This likely reduces nucleophilic attack efficiency, contributing to the low yield compared to other pathways (e.g., fused pyrimidinone formation in unhindered systems) .
Methyl 1-[(6-Methoxy-5-Methylpyrimidin-4-yl)Methyl]-1H-Benzo[d]Imidazole-7-Carboxylate (Compound 3)
Electronic and Steric Modifications
Pd-Catalyzed C–H Functionalized Analogs (Compounds 4b–4d)
- Examples : Methyl 1-(2-bromo-4-fluorobenzyl)-1H-imidazole-4-carboxylate (4b, 32% yield) and derivatives with bromo/fluoro substituents .
- This modification expands utility in Suzuki-Miyaura couplings for drug discovery .
Methyl 1-(Pent-4-Enyl)-1H-Imidazole-4-Carboxylate
Structural Similarity and Functional Group Impact
Comparative Data Table
*Discontinued commercial product .
Biological Activity
Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate (CAS Number: 220965-34-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a pyridine ring with an imidazole moiety. Its molecular formula is , with a molecular weight of approximately 217.23 g/mol. The compound exhibits a melting point range of 186–189 °C, indicating its thermal stability under standard conditions .
Biological Activity Overview
Research has indicated that this compound possesses several biological activities, which are summarized in the following table:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, including resistant species. |
| Anticancer | Potential to inhibit cancer cell proliferation through specific molecular interactions. |
| Anti-inflammatory | May modulate inflammatory pathways, contributing to therapeutic effects in inflammatory diseases. |
Antimicrobial Properties
The antimicrobial properties of this compound have been documented in several studies. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM depending on the bacterial strain tested . Notably, its efficacy against multi-drug resistant strains positions it as a candidate for further development in antibiotic therapies.
Anticancer Mechanisms
The anticancer potential of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cancer cell metabolism. Preliminary studies suggest that it may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression . The inhibition of HDACs can lead to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells.
Case Study: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The results indicated an IC50 value of approximately 15 µM, suggesting potent anticancer activity . Further mechanistic investigations revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a therapeutic agent.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively, with comparative studies indicating superior performance over conventional antibiotics like ceftriaxone .
The precise mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : Interaction with specific cellular receptors alters signaling pathways associated with cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves coupling a substituted pyridine with an imidazole precursor, followed by esterification. For example, similar imidazole derivatives are synthesized by condensing 6-methyl-2-pyridinylamine with α-keto esters under acidic conditions, followed by cyclization using reagents like ammonium acetate . Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd/C for cross-coupling) must be optimized to improve yield and purity . Post-synthesis purification often employs column chromatography with silica gel and gradient elution .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the imidazole and pyridine ring protons and carbons . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while Fourier-transform infrared (FTIR) spectroscopy verifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) . Mass spectrometry (ESI-MS or HRMS) provides molecular ion confirmation . For crystalline derivatives, X-ray diffraction can resolve stereochemical details .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as imidazole derivatives may release toxic vapors during heating . Store the compound in a cool, dry environment (<4°C) to prevent degradation, and dispose of waste via certified hazardous waste contractors . Conduct a risk assessment prior to use, referencing safety data sheets (SDS) for acute toxicity and environmental hazards .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes like xanthine oxidase (XO) or kinases, using spectrophotometric methods to measure inhibition (e.g., uric acid formation for XO) . Cell-based assays (e.g., cytotoxicity in cancer cell lines) can assess therapeutic potential, with IC₅₀ calculations via dose-response curves . For mechanistic studies, employ fluorescence polarization or surface plasmon resonance (SPR) to quantify target binding affinity . Always include positive controls (e.g., allopurinol for XO assays) and validate results with triplicate experiments .
Q. What strategies are employed to resolve contradictions in activity data across different biological assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. To resolve these:
- Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular assays) .
- Perform molecular dynamics simulations to assess binding mode consistency under varying conditions .
- Analyze compound stability in assay buffers via HPLC to rule out degradation artifacts .
- Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and ensure reproducibility .
Q. How can computational methods like molecular docking predict the compound's interaction with target enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models the compound’s binding to active sites. Prepare the protein structure (PDB ID) by removing water molecules and adding hydrogens. Define a grid box around the catalytic site (e.g., XO’s molybdenum center) and run simulations with flexible ligand torsions . Analyze top-scoring poses for hydrogen bonds (e.g., between the imidazole nitrogen and Arg880 in XO) and hydrophobic interactions . Validate predictions with mutagenesis studies or free-energy perturbation (FEP) calculations .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
- Methodological Answer : Conduct hydrolysis studies under varying pH (2–12) and temperatures (25–50°C), monitoring degradation via LC-MS to identify byproducts (e.g., carboxylic acid derivatives from ester hydrolysis) . For photodegradation, expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and analyze using tandem MS . Environmental fate can be modeled using EPI Suite to predict biodegradation (BIOWIN) and bioaccumulation potential .
Q. How do structural modifications at specific positions influence the compound's pharmacokinetic properties?
- Methodological Answer : Replace the methyl ester with a carboxylic acid to enhance solubility (logP reduction) or introduce electron-withdrawing groups (e.g., -F) on the pyridine ring to improve metabolic stability . Assess modifications via:
- Lipophilicity : Measure logD (octanol-water partition) at pH 7.4 .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound loss via LC-MS/MS .
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
